molecular formula C8H6BrN3S B1269854 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 39631-33-9

5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol

Cat. No. B1269854
CAS RN: 39631-33-9
M. Wt: 256.12 g/mol
InChI Key: XWHAVZKPVJXNCK-UHFFFAOYSA-N
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Description

Triazole derivatives, including compounds structurally related to 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol, are of significant interest in organic and medicinal chemistry due to their diverse biological activities and chemical properties. These compounds have been synthesized through various methods and their structure-activity relationships extensively studied.

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions, condensation with various aldehydes, and modifications of the triazole ring. For example, Singh and Kandel (2013) described the synthesis of a basic triazole nucleus by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation to form Schiff bases (Singh & Kandel, 2013).

Scientific Research Applications

1,2,4-Triazoles are a class of compounds that have been incorporated into a wide variety of therapeutically important agents available in clinical therapy . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .

The synthesis of 1,2,4-triazoles involves classical and “green chemistry” conditions, including ultrasound chemistry and mechanochemistry . The focus is on compounds/scaffolds that possess biological/pharmacophoric properties .

Future Directions

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Compounds containing the 1,2,4-triazole ring in their structure have proven significant antibacterial activity . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential could be a promising future direction .

properties

IUPAC Name

5-(4-bromophenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHAVZKPVJXNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=S)NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357416
Record name 5-(4-Bromophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol

CAS RN

39631-33-9
Record name 5-(4-Bromophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-BROMOPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
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